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Abstract
Caroverine, a quinoxaline derivative, was initially developed as a potent spasmolytic agent,

effectively alleviating smooth muscle spasms. This technical guide delves into the discovery

and historical development of Caroverine, tracing its origins from its initial synthesis to its

established role as a muscle relaxant. The document elucidates its multifaceted mechanism of

action, primarily centered around calcium channel blockade and glutamate receptor

antagonism. While detailed quantitative data from its seminal spasmolytic studies are not

readily available in the public domain, this guide provides representative experimental

protocols for assessing its spasmolytic activity based on established pharmacological methods.

Furthermore, key signaling pathways and experimental workflows are visualized to provide a

comprehensive understanding of Caroverine's pharmacology.

Discovery and Early History
The journey of Caroverine as a therapeutic agent began in the late 1960s. The foundational

molecule, 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first

described in the Swiss Patent specification No. 513'884, with a priority date of 1967. The

original assignee of this patent was the Austrian pharmaceutical company, Donau-Pharmazie

G.m.b.H.
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Initially, Caroverine was introduced to the market under the trade name "Spasmium," a name

that clearly denotes its intended primary function as a spasmolytic, or antispasmodic, agent.[1]

It was developed to treat conditions associated with painful smooth muscle spasms, including

those affecting the gastrointestinal and biliary tracts.[1][2]

Early in its development, it was recognized that the free base form of Caroverine was relatively

unstable, being sensitive to light and heat, and was practically insoluble in water. To address

these pharmaceutical challenges, a more stable and water-soluble salt, Caroverine fumarate,

was developed, as detailed in Canadian patent CA1037477A. This improvement in its

physicochemical properties was crucial for its formulation into a viable medicinal product.

Mechanism of Action as a Spasmolytic Agent
Caroverine exerts its spasmolytic effects through a sophisticated and multifaceted mechanism

of action, primarily targeting the cellular processes that govern smooth muscle contraction.[3][4]

Calcium Channel Blockade
The principal mechanism underlying Caroverine's ability to relax smooth muscle is its function

as a calcium channel blocker.[1][3][4] Smooth muscle contraction is critically dependent on the

influx of extracellular calcium ions (Ca2+) through L-type voltage-gated calcium channels. This

influx triggers a cascade of intracellular events, leading to the phosphorylation of myosin and

subsequent muscle contraction. Caroverine inhibits this influx of calcium, thereby reducing the

intracellular availability of Ca2+ and promoting muscle relaxation.[3]

Glutamate Receptor Antagonism
In addition to its effects on calcium channels, Caroverine also acts as an antagonist at

glutamate receptors, specifically both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6][7] While the role of glutamate

signaling in peripheral smooth muscle spasm is less pronounced than in the central nervous

system, this antagonism contributes to its overall pharmacological profile and has been the

basis for its later investigation in conditions like tinnitus, which are associated with neuronal

hyperexcitability.[5]
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Subsequent research has also revealed that Caroverine possesses antioxidant properties,

capable of scavenging free radicals.[6][7] This action may contribute to its therapeutic effects

by protecting cells from oxidative stress, a factor implicated in various pathological conditions.

The multifaceted nature of Caroverine's mechanism of action is visually represented in the

following signaling pathway diagram.
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Mechanism of Caroverine's Spasmolytic Action.

Data Presentation
While specific quantitative data from the original preclinical and early clinical trials focusing on

Caroverine's spasmolytic effects are not readily available in publicly accessible literature, the

following tables present typical dosage information and a framework for how such data would

be presented.

Table 1: Dosage Information for Caroverine in Spasmolytic Applications
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Route of Administration Adult Dosage Maximum Daily Dose

Oral 20-40 mg, 3-4 times daily 200 mg

Intravenous/Intramuscular 40-80 mg daily 200 mg

Source: MIMS Philippines.[8]

Table 2: Framework for Presenting In Vitro Spasmolytic Activity Data

Compound Preparation Agonist IC50 (µM)

Caroverine Guinea Pig Ileum Acetylcholine Data not available

Caroverine Rat Aorta High K+ Data not available

Papaverine

(Reference)
Guinea Pig Ileum Acetylcholine Reference value

This table illustrates

how quantitative data

from in vitro

experiments would be

structured for

comparison.

Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the

spasmolytic activity of a compound like Caroverine. These protocols are based on established

in vitro organ bath techniques.

Inhibition of Agonist-Induced Contractions in Guinea Pig
Ileum
Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions

induced by a muscarinic agonist (e.g., acetylcholine or carbachol).

Materials:
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Guinea pig

Tyrode's solution

Caroverine hydrochloride/fumarate

Acetylcholine chloride or Carbachol

Isolated organ bath system with isotonic or isometric force transducers

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized

guinea pig and placed in warm Tyrode's solution. The lumen is gently flushed to remove any

contents, and 2-3 cm segments are prepared.

Experimental Setup: The ileum segments are mounted in organ baths containing Tyrode's

solution maintained at 37°C and bubbled with carbogen. A resting tension of 1 g is applied,

and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for

acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) is generated to establish a baseline contractile

response.

Caroverine Incubation and Antagonism: The tissue is incubated with a fixed concentration of

Caroverine (e.g., 10⁻⁷ M) for 20-30 minutes.

Post-Incubation Agonist Dose-Response Curve: In the continued presence of Caroverine,

the cumulative concentration-response curve for acetylcholine is repeated.

Data Analysis: The dose-response curves for acetylcholine in the absence and presence of

Caroverine are compared. A rightward shift in the curve indicates antagonism. The half-

maximal inhibitory concentration (IC₅₀) can be calculated.
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Inhibition of High Potassium-Induced Contractions in
Rat Aorta
Objective: To evaluate Caroverine's ability to inhibit smooth muscle contraction induced by

depolarization with a high concentration of potassium chloride (KCl).

Materials:

Wistar rat

Krebs-Henseleit solution

Caroverine hydrochloride/fumarate

Potassium chloride (KCl)

Isolated organ bath system with isometric force transducers

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

Tissue Preparation: The thoracic aorta is carefully dissected from a humanely euthanized rat

and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the

aorta is cut into helical strips.

Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit

solution at 37°C, bubbled with carbogen, under a resting tension of 2 g. The tissue is allowed

to equilibrate for 60-90 minutes.

Induction of Contraction: The tissue is exposed to a high-potassium Krebs-Henseleit solution

(e.g., 80 mM KCl) to induce a sustained contraction.

Caroverine Administration: Once the high K⁺-induced contraction reaches a stable plateau,

Caroverine is added cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹

M to 10⁻⁵ M).
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Data Analysis: The relaxation at each Caroverine concentration is recorded as a percentage

of the maximal contraction induced by high K⁺. A dose-response curve is plotted to calculate

the IC₅₀ value.
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General Experimental Workflow for In Vitro Spasmolytic Assay.
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Conclusion
Caroverine's journey from its synthesis in the 1960s to its use as the spasmolytic "Spasmium"

marks a notable chapter in pharmacotherapy for smooth muscle disorders. Its primary

mechanism, the blockade of calcium channels, is a well-established principle in smooth muscle

relaxation. Although the specific quantitative data from its initial discovery and development as

a spasmolytic are not readily available in the contemporary public record, its enduring, albeit

now less common, use for this indication and its multifaceted pharmacological profile

underscore its significance. The experimental protocols detailed herein provide a robust

framework for the continued investigation of Caroverine and other potential spasmolytic agents,

ensuring that the foundational principles of its discovery can be applied to future research and

drug development. The evolution of its therapeutic applications, particularly in the realm of

tinnitus, further highlights the complex and intriguing nature of this quinoxaline derivative.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1668455#discovery-and-history-of-caroverine-as-a-
spasmolytic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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